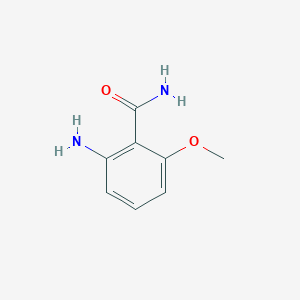

2-Amino-6-methoxybenzamide

概要

説明

2-Amino-6-methoxybenzamide is a chemical compound with the CAS Number: 1591-38-4 . It has a molecular weight of 166.18 and its IUPAC name is this compound . The compound is a solid at room temperature .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用

Pharmacokinetics and Drug Metabolism

- Metoclopramide Metabolism : 2-Amino-6-methoxybenzamide, a metabolite of metoclopramide, has been a subject of study in pharmacokinetics. Research includes the analysis of its transformation and excretion in biological systems, such as in human urine and in cattle. These studies are crucial for understanding the drug's metabolism and its safety profile in different species (Maurich et al., 1994), (Jones et al., 2005).

Chemical Properties and Applications

- Electrochemical Oxidation : Research on amino-substituted benzamide derivatives, including this compound, focuses on their electrochemical oxidation properties. These studies are significant for understanding their potential as antioxidants due to their capacity to act as radical scavengers (Jovanović et al., 2020).

Biochemical and Molecular Biology Applications

- Inhibition of Poly(ADP-ribose) Synthetase : Some research has identified benzamide derivatives as inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. This finding is significant in the context of DNA repair processes and cellular responses to DNA damage (Purnell & Whish, 1980).

Antibacterial Research

- Bacterial Cell Division Inhibition : Studies have shown that certain benzamide derivatives can inhibit bacterial cell division, making them potential targets for developing new antibacterial agents. This application is particularly relevant in thecontext of increasing antibiotic resistance (Haydon et al., 2010), (Ohashi et al., 1999).

Nuclear Medicine and Imaging

- Dopamine D2 Receptor Imaging : Compounds such as 3-Iodo-6-methoxybenzamide have been used in nuclear medicine for imaging dopamine D2 receptors in the brain. This is crucial for understanding various neurological conditions and for drug development (Costa et al., 2004).

Crystallography and Molecular Structure Analysis

- Molecular Structure Determination : The structural properties of benzamide derivatives, including hydrogen bonding and molecular conformation, have been a subject of study. These properties are important for understanding the compound's interactions and stability (Aarset et al., 2013).

Antiviral Research

- Inhibiting Enterovirus 71 : Benzamide derivatives have shown promise as inhibitors of Enterovirus 71, a pathogen responsible for hand, foot, and mouth disease. This research is pivotal in developing new antiviral agents (Ji et al., 2013).

Radiation Biology

- Cell Radiosensitivity Modulation : Studies indicate that benzamide derivatives can affect cell radiosensitivity, particularly in relation to the repair of potentially lethal damage caused by radiation. This is relevant for cancer treatment and radioprotection (Huet & Laval, 1985).

Organic Chemistry and Synthesis

- Synthesis of Acyclic N-Acylimines : Research has been conducted on the synthesis of α-Methoxybenzamides as precursors of acyclic N-acylimines, an important reaction in organic synthesis (Chao & Weinreb, 2000).

Safety and Hazards

特性

IUPAC Name |

2-amino-6-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAHTARDEJNYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311755 | |

| Record name | 2-Amino-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1591-38-4 | |

| Record name | 2-Amino-6-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

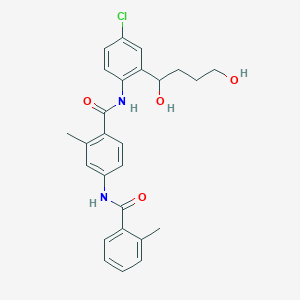

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

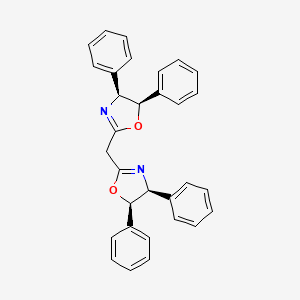

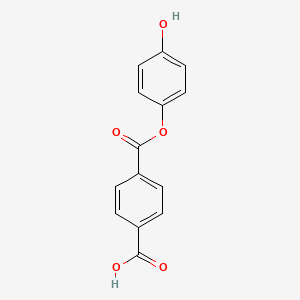

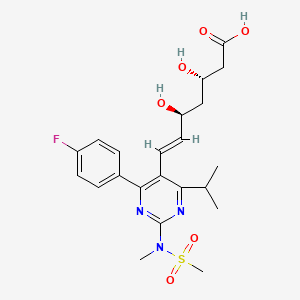

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6aR)-rel-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3323047.png)

![1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one](/img/structure/B3323084.png)